molecular formula C11H11ClN4O3S2 B2563293 (5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034521-61-2

(5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2563293
CAS No.: 2034521-61-2
M. Wt: 346.8
InChI Key: MNSQVGWSFLJJEI-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a high-purity synthetic organic compound intended for research and development purposes. This molecule is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of new bioactive agents. Its structure incorporates a 5-chlorothiophene moiety, a common pharmacophore found in various biologically active molecules, linked to a 4-methyl-1,2,4-triazole ring via a sulfonylazetidine scaffold. Derivatives of 1,2,4-triazole, such as the 4-methyl-4H-1,2,4-triazole in this compound, are extensively studied for their diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities . Research on similar structural frameworks has demonstrated promising biological activities. For instance, various 1,2,4-triazole derivatives have been developed and evaluated for their hemorheological, antimicrobial, and cytotoxic properties, indicating the potential of this class of compounds in addressing conditions related to blood rheology and infectious diseases . The specific molecular architecture of this compound, featuring the (5-chlorothiophen-2-yl)methanone group and the triazole-sulfonylazetidine system, makes it a valuable intermediate for further chemical exploration and a candidate for investigating novel mechanisms of action in various biochemical assays. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S2/c1-15-6-13-14-11(15)21(18,19)7-4-16(5-7)10(17)8-2-3-9(12)20-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSQVGWSFLJJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone, with the CAS number 2034521-61-2, is a novel chemical entity that exhibits significant biological activity. Its structure incorporates a triazole moiety known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H11ClN4O3SC_{11}H_{11}ClN_{4}O_{3}S, with a molecular weight of 346.8 g/mol. The structure features a chlorothiophene ring and a triazole ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC11H11ClN4O3SC_{11}H_{11}ClN_{4}O_{3}S
Molecular Weight346.8 g/mol
CAS Number2034521-61-2
Structure![Structure](https://m.chemicalbook.com/ProdSuppl Biological Activity

Antifungal Activity

The triazole moiety is known for its antifungal properties, particularly against pathogens such as Candida spp. and Aspergillus spp. A study demonstrated that compounds containing the triazole structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against various fungal strains, indicating potent antifungal activity compared to standard treatments like fluconazole .

Antibacterial Activity

Research indicates that compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures were tested against Staphylococcus aureus and Escherichia coli, yielding MIC values as low as 0.125 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain triazole-containing compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

  • Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives that demonstrated superior antifungal activity compared to traditional azoles, suggesting that modifications in the side chains significantly enhance efficacy .
  • Antibacterial Potency : A research article in Bioorganic & Medicinal Chemistry Letters reported on a series of triazole-based compounds showing high activity against multi-drug resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus), with some compounds outperforming established antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate high levels of antimitotic activity against various human tumor cells. The National Cancer Institute's protocols reveal that such compounds can inhibit cell growth effectively, suggesting their potential as anticancer agents .

Antimicrobial Properties

The triazole moiety in the compound is known for its antimicrobial activity. Compounds containing triazole structures have been documented to exhibit effectiveness against a range of pathogens including bacteria and fungi. This makes this compound a candidate for further investigation as an antimicrobial agent .

Anticoagulant Activity

The compound has been associated with anticoagulant effects, particularly as an inhibitor of the blood coagulation factor Xa. This suggests its potential use in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep venous thrombosis . The synthesis methods developed for this compound also highlight its therapeutic relevance in cardiovascular diseases.

Case Studies

Several studies have detailed the synthesis and biological evaluation of related compounds with similar structures:

StudyFindings
Patent WO2004060887A1Describes methods for producing related thiophene carboxamides with demonstrated anticoagulant activity .
MDPI PublicationInvestigated the antitumor effects of structurally analogous compounds, showing significant inhibition rates against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Solubility Trends Synthetic Route Highlights Potential Applications References
Target Compound 5-Cl-thiophene, azetidine, triazole-sulfonyl Moderate (polar sulfonyl vs. lipophilic Cl) Azetidine cyclization, triazole sulfonation, ketone coupling Drug discovery (kinase inhibition?)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Triazole-sulfanyl, ethanone, substituted phenyl groups Low (lipophilic substituents dominate) Thioether formation via nucleophilic substitution Antimicrobial agents
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole-sulfanyl, quinoline moiety, chlorophenyl Low (bulky aromatic groups) Multi-component coupling (quinoline integration) Anticancer candidates
3-Chloro-1-(4-substituted phenyl)-4-[2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenyl]azetidin-2-one Azetidinone, triazole-sulfanyl, chloro substituent Moderate (azetidinone enhances polarity) Chloroacetylation of triazole precursors Anti-inflammatory agents
5-((4-Methoxyphenyl)methylene)-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone, hydrazone, methoxyphenyl Low (planar conjugated system) Cyclocondensation of thiosemicarbazides Antidiabetic research

Key Insights from Comparison

Impact of Sulfonyl vs. Sulfanyl-containing compounds (e.g., ) exhibit greater lipophilicity, favoring membrane permeability but limiting solubility.

Role of the Azetidine Ring: The azetidine core in the target compound confers rigidity and metabolic stability over larger rings (e.g., piperidine), as seen in related azetidinone derivatives . Azetidine’s strain may increase reactivity, necessitating careful optimization during synthesis.

Chlorothiophene vs. Other Aromatic Systems: The 5-chlorothiophene moiety offers a balance of electronegativity and steric bulk, distinct from phenyl or quinoline groups in analogs (e.g., ). This may influence binding to hydrophobic enzyme pockets.

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise control over sulfonation and azetidine cyclization steps, contrasting with simpler thioether couplings in or hydrazone formations in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-chlorothiophen-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone, and how can intermediates be optimized for yield?

  • Methodology :

  • Step 1 : Synthesize the 5-chlorothiophene-2-carboxylic acid intermediate via Friedel-Crafts acylation or halogenation of thiophene derivatives (analogous to methods for chlorothiophene synthesis in ).
  • Step 2 : Functionalize the azetidine ring with the sulfonyl-triazole moiety. Use sulfonation reactions with sulfur trioxide complexes or thiol oxidation (e.g., H₂O₂/CH₃COOH) to introduce the sulfonyl group (as seen in triazole sulfonation in and ).
  • Step 3 : Couple the chlorothiophene and azetidine-triazole components via a ketone linkage using a nucleophilic acyl substitution or Grignard reaction (similar to ’s methanone synthesis).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd for cross-coupling) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • FT-IR : Identify the sulfonyl group (S=O stretch at ~1350–1150 cm⁻¹) and azetidine C-N vibrations (~1250 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for the chlorothiophene (δ 6.8–7.2 ppm for aromatic protons) and triazole (δ 8.1–8.5 ppm for triazole protons).
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching the formula (C₁₄H₁₁ClN₄O₃S₂).
    • Validation : Compare data with structurally similar compounds (e.g., triazole-sulfonyl derivatives in and thiophene-methanones in ) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity, and how should controls be designed?

  • Assays :

  • Antimicrobial : Microbroth dilution (MIC/MBC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using cisplatin as a reference.
    • Controls : Include solvent-only (DMSO) and untreated cells. Validate via caspase-3 activation assays if apoptosis is observed (as in ’s caspase pathway analysis) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

  • Approach :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., sulfonyl group as a hydrogen-bond acceptor).
  • Docking : Use AutoDock Vina to simulate binding to targets like EGFR or DHFR. Validate with crystallographic data from triazole-containing ligands (e.g., ’s crystal structure analysis).
    • Outcome : Predict SAR for modifications (e.g., substituents on the triazole or azetidine) .

Q. What strategies resolve contradictions in reaction yields reported for similar sulfonated heterocycles?

  • Analysis :

  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for sulfonation efficiency (see ’s DMF/acetic acid system).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (NaH) to stabilize intermediates.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized sulfones) and adjust oxidizing agents (e.g., replace H₂O₂ with milder Oxone®) .

Q. How can solubility and stability challenges in biological assays be addressed without structural modification?

  • Solutions :

  • Co-solvents : Use DMSO-PBS mixtures (<1% DMSO) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) or cyclodextrin complexes.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis of the sulfonyl group .

Key Research Gaps

  • Mechanistic Studies : No in vivo toxicity data; prioritize zebrafish or rodent models for ADMET profiling.
  • Crystallography : Single-crystal X-ray diffraction needed to confirm stereochemistry (as in ).

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